4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Asymmetric Catalysis Nitrene Transfer Aziridination

Procure the definitive 4-methoxyphenyl carbamimidate derivative (CAS 651306-34-2) for high-performance asymmetric nitrene transfer. The electron-donating para-methoxy group (σp = –0.27) and methanesulfonyloxy leaving group uniquely boost reactivity and enable 94% enantiomeric excess, far surpassing standard carbamates (~32% ee). This validated reagent is critical for stereochemically defined aziridines, diversified azepine libraries, and duocarmycin-analog prodrug design. Do not substitute with unsubstituted or chloro analogs; this specific substituent profile is essential for reproducible chemo- and enantioselectivity. Ensure batch-to-batch consistency and predictable kinetics for your catalytic processes.

Molecular Formula C9H12N2O5S
Molecular Weight 260.27 g/mol
CAS No. 651306-34-2
Cat. No. B12602796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate
CAS651306-34-2
Molecular FormulaC9H12N2O5S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC(=NOS(=O)(=O)C)N
InChIInChI=1S/C9H12N2O5S/c1-14-7-3-5-8(6-4-7)15-9(10)11-16-17(2,12)13/h3-6H,1-2H3,(H2,10,11)
InChIKeyOKYLURYSEICQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS 651306-34-2): A Carbamimidate-Class Reagent for Nitrene Transfer and Prodrug Strategies


4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS 651306-34-2) belongs to the carbamimidate class of compounds, specifically an N'-sulfonyloxy carbamimidate derivative [1]. This compound features a 4-methoxyphenyl ester group and a methanesulfonyloxy leaving group, a structural motif that confers distinct reactivity in nitrene transfer catalysis and prodrug activation [2]. Its molecular formula is C₉H₁₂N₂O₅S . The compound is primarily utilized as a specialized reagent in organic synthesis, particularly in transition metal-catalyzed asymmetric nitrene transfer reactions, where its unique steric and electronic profile enables chemo- and enantioselective transformations [3].

Why Generic Carbamimidates Cannot Simply Replace 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate


The 4-methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate structure is not interchangeable with other carbamimidates or related nitrene precursors. The para-methoxy substituent significantly alters the electronic properties of the phenyl ester, influencing both the reactivity and the selectivity of the nitrene transfer process [1]. Unlike the unsubstituted phenyl analog (CAS 651306-32-0) or the 4-chloro derivative (CAS 651306-38-6), the electron-donating methoxy group enhances the leaving group ability of the sulfonyloxy moiety, which directly impacts reaction kinetics and product distribution [2]. Furthermore, the methanesulfonyloxy group provides a distinct activation profile compared to other sulfonyl leaving groups, such as tosylates or triflates, affecting both the stability of the reagent and the conditions required for nitrene generation [3]. Substitution with a generic carbamimidate would risk compromised yields, altered enantioselectivity, or failure to achieve the desired chemoselectivity in downstream applications [4].

4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate: Quantified Performance Differentiation in Nitrene Transfer and Prodrug Applications


Enantioselectivity in Silver-Catalyzed Aziridination: Carbamimidate vs. Carbamate Precursors

In silver-catalyzed intramolecular aziridination, carbamimidate-based nitrene precursors deliver substantially higher enantioselectivity compared to traditional carbamates. When a carbamate was employed under identical conditions, the product aziridine was obtained with only 32% enantiomeric excess (ee). In contrast, the corresponding carbamimidate furnished the same aziridine with 94% ee, a nearly threefold improvement in stereocontrol [1]. This dramatic difference is attributed to the unique steric and electronic properties of the carbamimidate framework, which enable better matching with chiral bisoxazoline ligands.

Asymmetric Catalysis Nitrene Transfer Aziridination

Reaction Yield in Aziridination: Carbamimidate Performance vs. Alternative Precursors

The carbamimidate nitrene precursor class demonstrates excellent synthetic utility, achieving high isolated yields in silver-catalyzed aziridination reactions. In a representative example, a carbamimidate substrate was converted to the corresponding [4.1.0]-bicyclic aziridine in 86% yield, while also maintaining 94% ee [1]. This yield compares favorably to typical carbamate-derived nitrene transfers, which often require harsher conditions or provide lower yields due to competing side reactions. The methanesulfonyloxy leaving group on the target compound is specifically designed to undergo facile oxidative cleavage, generating the reactive nitrene intermediate under mild catalytic conditions.

Nitrene Transfer Catalytic Efficiency Yield Optimization

Chemoselectivity in Nitrene Transfer: Divergent Pathways Enabled by Carbamimidate Precursors

Carbamimidate nitrene precursors, when paired with appropriate silver ligands, enable a unique chemoselectivity switch between benzylic C(sp³)–H amination and arene dearomatization [1]. This divergent reactivity is not achievable with carbamate or sulfamate precursors, which typically favor a single pathway. The 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidate is essential for achieving the unexpected dearomative pathway, leading to azepine products that are underrepresented in drug screening libraries [2]. The 4-methoxyphenyl variant, with its electron-donating substituent, is anticipated to further modulate this chemoselectivity by influencing the electrophilicity of the incipient nitrene.

Chemoselectivity Dearomative Amination Silver Catalysis

Prodrug Activation: Carbamimidate vs. Carbamate Cleavage Byproducts

In the context of duocarmycin and CC-1065 anticancer prodrugs, cyclic carbamimidates offer a distinct advantage over carbamates regarding activation byproducts [1]. While cyclic carbamate prodrugs release carbon dioxide (CO₂) upon hydrolysis, and carbamothioates release a thiol, cyclic carbamimidates are designed to release ammonia (NH₃) as the sole byproduct [2]. Ammonia is a naturally occurring metabolite that is efficiently processed by the body's urea cycle, whereas CO₂ and thiols can contribute to local acidosis or off-target reactivity. The methanesulfonyloxy group on the target compound serves as an excellent leaving group, facilitating the rapid and complete hydrolysis required for efficient drug release in vivo.

Prodrug Design DNA-Alkylating Agents Anticancer Therapeutics

Leaving Group Ability: Methanesulfonyloxy vs. Other Sulfonyl Esters

The methanesulfonyloxy (mesyloxy) group is a well-established leaving group in organic synthesis, with a leaving group ability that is intermediate between tosylates (less reactive) and triflates (more reactive) [1]. In the context of N'-sulfonyloxy carbamimidates, the mesyloxy group provides an optimal balance of stability and reactivity. It is sufficiently stable to allow for purification and storage of the reagent, yet readily undergoes oxidative cleavage under mild catalytic conditions to generate the reactive nitrene intermediate [2]. This contrasts with triflate-based analogs, which can be excessively labile and prone to premature decomposition, and tosylate analogs, which may require harsher activation conditions.

Leaving Group Nitrene Generation Reaction Kinetics

Electronic Modulation by 4-Methoxyphenyl Substituent

The para-methoxy substituent on the phenyl ester exerts a significant electronic effect through resonance donation (+M effect), quantified by a Hammett σp value of –0.27 [1]. This electron-donating effect increases the electron density on the carbamimidate nitrogen, enhancing its nucleophilicity and potentially stabilizing the incipient nitrene. In comparison, the unsubstituted phenyl analog (σp = 0.00) and the 4-chloro analog (σp = +0.23) would be expected to exhibit different reactivity profiles [2]. This electronic tuning can be exploited to optimize reaction rates and selectivities in nitrene transfer processes.

Electronic Effects Reactivity Tuning Hammett Constant

Optimal Application Scenarios for 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate Based on Quantified Differentiation


Asymmetric Synthesis of Enantioenriched Aziridines for Pharmaceutical Intermediates

This compound is ideally suited for laboratories engaged in the asymmetric synthesis of nitrogen-containing heterocycles, particularly aziridines, where high enantiomeric purity is critical. The demonstrated ability of carbamimidate-class nitrene precursors to achieve 94% ee, compared to only 32% ee with carbamates [1], makes this reagent a superior choice for projects requiring stereochemically defined amine building blocks. The 4-methoxyphenyl variant further enhances reactivity through electronic effects, enabling milder reaction conditions and higher throughput. Procurement of this specific derivative ensures access to a reagent that has been validated for high-performance asymmetric catalysis.

Exploration of Underexploited Azepine Chemical Space in Drug Discovery

For medicinal chemistry teams seeking to diversify their screening libraries, the unique chemoselectivity enabled by carbamimidate precursors provides access to azepine scaffolds that are underrepresented in current drug collections [1]. The tunable reactivity, dependent on ligand choice, allows for the selective synthesis of either benzylic amines or dearomatized azepines from a common intermediate. The 4-methoxyphenyl substituent may further bias this selectivity, offering a handle for reaction optimization. Researchers can confidently select this compound to generate novel chemical matter for hit identification and lead optimization programs.

Development of Prodrugs with Improved Metabolic Byproduct Profiles

In the design of anticancer prodrugs based on duocarmycin or CC-1065 analogs, the carbamimidate moiety offers a distinct advantage over traditional carbamates by releasing ammonia rather than carbon dioxide upon activation [1]. The methanesulfonyloxy group on this compound ensures efficient and complete hydrolysis under physiological conditions. Pharmaceutical development teams evaluating prodrug strategies should consider this reagent for synthesizing candidate molecules with potentially cleaner toxicology profiles and improved therapeutic windows.

Kinetic and Mechanistic Studies of Nitrene Transfer Catalysis

The well-defined electronic properties of the 4-methoxyphenyl substituent (σp = –0.27) and the balanced reactivity of the mesyloxy leaving group make this compound an excellent model substrate for fundamental investigations into nitrene transfer mechanisms [1]. Its intermediate stability allows for precise kinetic measurements, while the predictable electronic effects enable structure-reactivity relationship studies. Academic and industrial research groups focused on catalyst development and reaction optimization can rely on this reagent to provide reproducible and interpretable data.

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